Cas no 20469-89-0 (2-Bromo-2-methylpropanoyl Chloride)

2-Bromo-2-methylpropanoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Propanoyl chloride,2-bromo-2-methyl-
- 2-BROMO-ISO-BUTYRYL CHLORIDE
- 2-bromo-2-methylpropionyl chloride
- 2-bromo-2-methyl-propionyl chloride
- 2-Bromoisobutyrylchloride
- a-Bromoisobutyric acid chloride
- a-Bromoisobutyryl chloride
- ACMC-1COMU
- AG-E-50088
- CTK4E4307
- Propionylchloride, 2-bromo-2-methyl- (8CI)
- 2-Bromo-2-methylpropanoyl chloride
- Propanoyl chloride, 2-bromo-2-methyl-
- DTXSID50455369
- C4H6BrClO
- EN300-137718
- 20469-89-0
- bromoisobutyryl chloride
- AKOS006271532
- SCHEMBL133530
- alpha-bromoisobutyryl chloride
- VUNWOWKGBXOBGY-UHFFFAOYSA-N
- MFCD00060274
- alpha-bromo-alpha-methylpropionic acid chloride
- 2-Bromo-2-methylpropanoyl Chloride
-
- MDL: MFCD00060274
- Inchi: InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3
- InChI Key: VUNWOWKGBXOBGY-UHFFFAOYSA-N
- SMILES: BrC(C)(C)C(Cl)=O
Computed Properties
- Exact Mass: 183.92908
- Monoisotopic Mass: 183.92906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 89.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.594±0.06 g/cm3 (20 ºC 760 Torr)
- Boiling Point: 60-75 ºC (23 Torr)
- Flash Point: 44.1±19.8 ºC
- Solubility: Slightly soluble (9.1 g/l) (25 º C)
- PSA: 17.07
2-Bromo-2-methylpropanoyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B697526-50mg |
2-Bromo-2-methylpropanoyl Chloride |
20469-89-0 | 50mg |
$ 64.00 | 2023-04-18 | ||
Oakwood | 102664-1g |
2-Bromo-2-methylpropanoyl chloride |
20469-89-0 | 98% | 1g |
$170.00 | 2024-07-19 | |
TRC | B697526-250mg |
2-Bromo-2-methylpropanoyl Chloride |
20469-89-0 | 250mg |
$ 167.00 | 2023-04-18 | ||
Enamine | EN300-137718-0.05g |
2-bromo-2-methylpropanoyl chloride |
20469-89-0 | 95% | 0.05g |
$37.0 | 2023-02-15 | |
Enamine | EN300-137718-10.0g |
2-bromo-2-methylpropanoyl chloride |
20469-89-0 | 95% | 10.0g |
$974.0 | 2023-02-15 | |
eNovation Chemicals LLC | K74494-5g |
2-Bromoisobutyrylchloride |
20469-89-0 | 95% | 5g |
$550 | 2024-05-25 | |
abcr | AB222483-10g |
2-Bromo-iso-butyryl chloride; . |
20469-89-0 | 10g |
€1616.50 | 2025-02-18 | ||
Enamine | EN300-137718-500mg |
2-bromo-2-methylpropanoyl chloride |
20469-89-0 | 95.0% | 500mg |
$132.0 | 2023-09-30 | |
Enamine | EN300-137718-50000mg |
2-bromo-2-methylpropanoyl chloride |
20469-89-0 | 95.0% | 50000mg |
$3150.0 | 2023-09-30 | |
Enamine | EN300-137718-250mg |
2-bromo-2-methylpropanoyl chloride |
20469-89-0 | 95.0% | 250mg |
$84.0 | 2023-09-30 |
2-Bromo-2-methylpropanoyl Chloride Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on 2-Bromo-2-methylpropanoyl Chloride
Introduction to 2-Bromo-2-methylpropanoyl Chloride (CAS No. 20469-89-0)
2-Bromo-2-methylpropanoyl Chloride, identified by its Chemical Abstracts Service (CAS) number 20469-89-0, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its brominated and chlorinated acyl structure, has garnered attention due to its versatile applications in the development of novel bioactive molecules. Its unique chemical properties make it a valuable reagent in constructing complex molecular frameworks, particularly in the synthesis of peptidomimetics and heterocyclic compounds.
The structural motif of 2-Bromo-2-methylpropanoyl Chloride consists of a β-bromo ketone derivative with an acyl chloride functionality. This combination imparts reactivity that is highly useful in medicinal chemistry and drug discovery processes. The presence of both bromine and chlorine atoms allows for selective modifications through various nucleophilic substitution reactions, making it a cornerstone in the construction of peptidomimetics designed to modulate biological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 2-Bromo-2-methylpropanoyl Chloride has emerged as a key building block in this endeavor. Its ability to serve as a precursor for acylating agents enables the synthesis of peptidomimetics that mimic the structure and function of natural peptides while exhibiting improved pharmacokinetic properties. Such mimetics are crucial for developing treatments against diseases like cancer, inflammation, and neurodegenerative disorders.
One of the most compelling applications of 2-Bromo-2-methylpropanoyl Chloride is in the synthesis of β-turn mimetics, which are essential for creating constrained peptides that can adopt specific three-dimensional structures. These mimetics are designed to enhance binding affinity and selectivity, critical factors in drug design. The bromine atom in the molecule can be selectively modified using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize lead compounds.
Moreover, 2-Bromo-2-methylpropanoyl Chloride has found utility in the preparation of heterocyclic compounds, which are prevalent in many biologically active molecules. The acyl chloride group facilitates condensation reactions with amines and alcohols, enabling the formation of amides and esters, respectively. These reactions are fundamental in constructing nitrogen-containing heterocycles, such as pyrroles, indoles, and imidazoles, which are known for their diverse biological activities.
The pharmaceutical industry has leveraged 2-Bromo-2-methylpropanoyl Chloride to develop novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory properties. By incorporating specific functional groups into the molecule through further chemical transformations, scientists have been able to generate compounds that exhibit potent activity against inflammatory cytokines and enzymes. Such discoveries underscore the importance of 2-Bromo-2-methylpropanoyl Chloride as a scaffold for drug development.
Recent advancements in computational chemistry have further enhanced the utility of 2-Bromo-2-methylpropanoyl Chloride. Molecular modeling studies have revealed insights into how its structural features influence binding interactions with biological targets. These studies guide chemists in designing modified derivatives with improved efficacy and reduced side effects. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds derived from 2-Bromo-2-methylpropanoyl Chloride more attractive for clinical development.
The synthetic versatility of 2-Bromo-2-methylpropanoyl Chloride extends beyond pharmaceutical applications. It is also widely used in agrochemical research, where it serves as a precursor for developing novel pesticides and herbicides. The ability to introduce diverse functional groups into its structure allows chemists to tailor molecules that target specific pests or plant pathogens while minimizing environmental impact.
In conclusion, 2-Bromo-2-methylpropanoyl Chloride (CAS No. 20469-89-0) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its unique structural features enable the construction of complex bioactive molecules through various chemical transformations. As research continues to uncover new applications and methodologies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical biology and medicinal chemistry.
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